molecular formula C13H14ClNO4 B14698938 1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate CAS No. 26309-86-4

1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate

Katalognummer: B14698938
CAS-Nummer: 26309-86-4
Molekulargewicht: 283.71 g/mol
InChI-Schlüssel: XHOVTZORFHMRMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound that features a chlorophenoxy group, a propynyloxy group, and a carbamate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Introduction of the Propynyloxy Group: The intermediate is then reacted with propargyl alcohol under suitable conditions to introduce the propynyloxy group.

    Carbamate Formation: Finally, the compound is treated with a carbamoylating agent to form the carbamate functional group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate involves its interaction with specific molecular targets. The chlorophenoxy and propynyloxy groups may interact with enzymes or receptors, leading to various biological effects. The carbamate group can also play a role in modulating the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol: Lacks the carbamate group but has similar structural features.

    1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol acetate: Contains an acetate group instead of a carbamate group.

Uniqueness

1-(2-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is unique due to the presence of the carbamate group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be exploited in various applications, making it a compound of interest in scientific research.

Eigenschaften

CAS-Nummer

26309-86-4

Molekularformel

C13H14ClNO4

Molekulargewicht

283.71 g/mol

IUPAC-Name

[1-(2-chlorophenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate

InChI

InChI=1S/C13H14ClNO4/c1-2-7-17-8-10(19-13(15)16)9-18-12-6-4-3-5-11(12)14/h1,3-6,10H,7-9H2,(H2,15,16)

InChI-Schlüssel

XHOVTZORFHMRMM-UHFFFAOYSA-N

Kanonische SMILES

C#CCOCC(COC1=CC=CC=C1Cl)OC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.